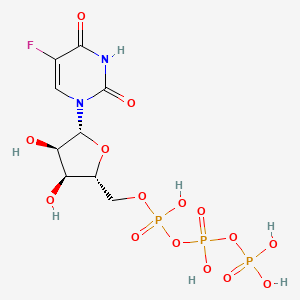

5-Fluorouridine 5'-triphosphate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

[[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14FN2O15P3/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t4-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREUQFTVCMGENT-UAKXSSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14FN2O15P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3828-96-4 | |

| Record name | 5-Fluorouridine 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003828964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Historical Perspectives in Nucleoside Analog Research

The study of nucleoside analogues has a rich history rooted in the quest for agents that can selectively interfere with cellular or viral replication. nih.gov These synthetic compounds are designed to mimic the natural building blocks of DNA and RNA. taylorandfrancis.com A pivotal moment in this field was the development of fluorinated pyrimidines by Heidelberger and colleagues in 1957, based on the observation that tumor tissues utilized the nucleobase uracil (B121893) more rapidly than normal tissues. nih.govnih.gov This led to the synthesis of 5-Fluorouracil (B62378) (5-FU), a compound that remains a cornerstone of cancer chemotherapy. nih.govmdpi.com

Initial research focused on the ability of 5-FU's metabolites to inhibit thymidylate synthase, a key enzyme in DNA synthesis. mdpi.comcalis.edu.cn However, further investigation revealed a more complex mechanism of action. Scientists discovered that 5-FU is converted intracellularly into several active metabolites, including 5-fluorodeoxyuridine monophosphate (FdUMP), 5-fluorodeoxyuridine triphosphate (FdUTP), and 5-fluorouridine (B13573) 5'-triphosphate (5-FUTP). calis.edu.cnkinxcdn.com The identification of 5-FUTP and its subsequent incorporation into RNA opened a new avenue of research, shifting focus to include the profound effects of these analogues on RNA synthesis and processing. nih.gov This discovery underscored that the cytotoxicity of 5-FU was not solely due to DNA-directed effects but also stemmed significantly from the perturbation of RNA function, a process mediated directly by 5-FUTP. nih.govnih.gov

Role of 5 Fluorouridine 5 Triphosphate in Pyrimidine Metabolism Perturbation Studies

5-FUTP plays a central role in studies aimed at understanding the consequences of disrupting pyrimidine (B1678525) metabolism. Its formation is a key event in the anabolic pathway of 5-FU. Once inside the cell, 5-FU is converted to 5-fluorouridine (B13573) 5'-monophosphate (FUMP), which is then sequentially phosphorylated to 5-fluorouridine 5'-diphosphate (FUDP) and finally to 5-FUTP. kinxcdn.comresearchgate.net This metabolic activation allows 5-FUTP to act as a substrate for RNA polymerases, which mistake it for the natural nucleotide UTP. nih.gov

| Precursor | Enzyme(s) | Product | Significance |

|---|---|---|---|

| 5-Fluorouracil (5-FU) | Orotate Phosphoribosyltransferase (OPRT) or Uridine (B1682114) Phosphorylase/Uridine Kinase | 5-Fluorouridine 5'-monophosphate (FUMP) | First phosphorylation step, committing the molecule to the RNA-directed pathway. kinxcdn.comresearchgate.net |

| 5-Fluorouridine 5'-monophosphate (FUMP) | Uridylate Kinase | 5-Fluorouridine 5'-diphosphate (FUDP) | Second phosphorylation step. kinxcdn.com |

| 5-Fluorouridine 5'-diphosphate (FUDP) | Nucleoside Diphosphate Kinase | 5-Fluorouridine 5'-triphosphate (5-FUTP) | The final active metabolite that is incorporated into RNA. nih.govkinxcdn.com |

Fundamental Research Questions Pertaining to 5 Fluorouridine 5 Triphosphate Biological Activity

Intracellular Biotransformation of Fluoropyrimidine Precursors

The journey from the prodrug 5-FU to the active nucleotide FUTP involves a multi-step biotransformation process within the cell. This activation leverages the cell's own metabolic machinery, specifically the pathways for pyrimidine (B1678525) synthesis.

The initial and crucial step in the formation of FUTP is the conversion of 5-FU to 5-Fluorouridine (B13573) Monophosphate (FUMP). This transformation can occur through two principal pathways:

Direct Conversion: The enzyme Orotate Phosphoribosyltransferase (OPRT) can directly convert 5-FU into FUMP. This reaction utilizes phosphoribosyl pyrophosphate (PRPP) as a cofactor. nih.govkinxcdn.com

Two-Step Conversion: Alternatively, 5-FU can be anabolized in a sequential two-step process. First, Uridine (B1682114) Phosphorylase (UP) converts 5-FU to 5-Fluorouridine (FUR). Subsequently, Uridine Kinase (UK) phosphorylates FUR to generate FUMP. nih.govkinxcdn.com

Once FUMP is formed, it enters a phosphorylation cascade, a series of sequential phosphorylation reactions that further activate the molecule. FUMP is first phosphorylated to 5-Fluorouridine Diphosphate (FUDP). nih.govkinxcdn.com This FUDP molecule then serves as a substrate for a final phosphorylation step, which yields the terminal active metabolite, 5-Fluorouridine 5'-triphosphate (FUTP). nih.govkinxcdn.com This triphosphate form is the substrate that can be incorporated into RNA chains by RNA polymerases. nih.gov

The anabolic conversion of 5-FU to FUTP is catalyzed by several key enzymes that are integral components of the cell's nucleotide synthesis pathways. The efficiency of this metabolic activation is highly dependent on the activity levels of these enzymes.

Uridine Kinase (UK): This enzyme is critical in the two-step pathway for FUMP formation. It catalyzes the phosphorylation of the nucleoside FUR to the nucleotide FUMP. nih.govkinxcdn.com

UMP-CMP Kinase (UCK): This kinase is responsible for the first phosphorylation step in the cascade following FUMP formation. It phosphorylates FUMP to generate FUDP.

Nucleoside-Diphosphate Kinase (NDPK): This enzyme catalyzes the final step in the activation pathway, transferring a phosphate (B84403) group (typically from ATP) to FUDP to form the active triphosphate metabolite, FUTP.

Table 1: Key Enzymes in the Anabolic Pathway of this compound

| Enzyme | Abbreviation | Reaction Catalyzed | Pathway Step |

|---|---|---|---|

| Orotate Phosphoribosyltransferase | OPRT | 5-Fluorouracil (B62378) + PRPP → 5-Fluorouridine Monophosphate | Formation of FUMP |

| Uridine Phosphorylase | UP | 5-Fluorouracil → 5-Fluorouridine | Formation of FUR (intermediate) |

| Uridine Kinase | UK | 5-Fluorouridine → 5-Fluorouridine Monophosphate | Formation of FUMP |

| UMP-CMP Kinase | UCK | 5-Fluorouridine Monophosphate → 5-Fluorouridine Diphosphate | Formation of FUDP |

| Nucleoside-Diphosphate Kinase | NDPK | 5-Fluorouridine Diphosphate → this compound | Formation of FUTP |

Interplay with Endogenous Pyrimidine Salvage and De Novo Pathways

The metabolic activation of 5-FU is not carried out by drug-specific enzymes but is instead mediated by the enzymes of the endogenous pyrimidine metabolic pathways. The anabolic conversion of 5-FU to FUTP is a clear example of its interaction with the pyrimidine salvage pathway, which recycles pyrimidine bases and nucleosides. Enzymes like OPRT, UP, and UK are central to this salvage machinery. By acting as a substrate for these enzymes, 5-FU competes with the natural pyrimidines, such as uracil (B121893) and uridine, for activation. This "lethal synthesis" hijacks the salvage pathway to produce cytotoxic fluorinated nucleotides. The resulting FUTP is then treated by cellular enzymes, such as RNA polymerase, as if it were the natural Uridine Triphosphate (UTP), leading to its incorporation into RNA. nih.gov

Regulation of this compound Intracellular Levels

The intracellular concentration of FUTP is a critical determinant of its biological effect and is governed by a delicate balance between its synthesis (anabolism) and the degradation of its precursor, 5-FU (catabolism).

The primary regulatory point is the activity of the anabolic enzymes versus the catabolic enzymes. While high activity of OPRT and UK promotes the formation of FUMP and subsequently FUTP, the majority of an administered 5-FU dose (up to 80-85%) is typically catabolized and inactivated. nih.govkinxcdn.comresearchgate.net The rate-limiting enzyme in this catabolic pathway is Dihydropyrimidine Dehydrogenase (DPD), which converts 5-FU to the inactive metabolite dihydrofluorouracil (DHFU). kinxcdn.compharmgkb.org Therefore, high DPD activity can significantly reduce the amount of 5-FU available for anabolic activation, leading to lower intracellular levels of FUTP. Conversely, low DPD activity can result in higher FUTP concentrations.

Incorporation into Ribonucleic Acid Species

5-FUTP, an analog of uridine triphosphate (UTP), can be utilized by RNA polymerases and incorporated into newly synthesized RNA molecules. nih.govkinxcdn.comnih.gov This integration is not uniform across all RNA types, and the consequences of this substitution are far-reaching, affecting the fundamental processes of cellular life. The incorporation of 5-FUTP into RNA is significantly higher than its incorporation into DNA, highlighting the importance of RNA-directed effects in its mechanism of action. nih.govnih.gov

Integration into Ribosomal RNA (rRNA)

Ribosomal RNA (rRNA) is the most abundant form of RNA in the cell, and as such, it is a major target for 5-FUTP incorporation. nih.gov The integration of 5-FUTP into rRNA precursors has been shown to disrupt their maturation process. nih.govescholarship.orgnih.gov Studies in Novikoff hepatoma cells have demonstrated that the inhibition of rRNA maturation is dependent on the incorporation of 5-fluorouridine (the nucleoside form of 5-FUTP) into the 45S rRNA precursor. escholarship.orgescholarship.org Precursors synthesized in the presence of the analog are not correctly processed into mature 18S and 28S rRNA. escholarship.orgescholarship.org This inhibitory effect is concentration-dependent, with higher concentrations leading to a complete block in the formation of mature rRNA. escholarship.orgescholarship.org Interestingly, 5-FUTP does not appear to significantly inhibit the initial transcription of the 45S pre-rRNA itself, but rather interferes with the subsequent processing steps. nih.govescholarship.org

The consequences of 5-FUTP incorporation extend to what is known as "ribosomal stress." This occurs when the inhibition of rRNA processing leads to an imbalance between the amount of rRNA and ribosomal proteins. nih.gov This stress can trigger downstream signaling pathways that contribute to cell cycle arrest and apoptosis. nih.gov

Incorporation into Transfer RNA (tRNA)

Transfer RNA (tRNA) molecules are also subject to the incorporation of 5-FUTP. nih.govnih.gov This can have significant consequences for tRNA function, primarily by affecting post-transcriptional modifications that are crucial for their proper folding and activity. nih.govnih.gov Research has shown that 5-FU can inhibit tRNA modifying enzymes, such as pseudouridine (B1679824) synthase and tRNA 5-methyluridine (B1664183) methyltransferase. nih.govnih.gov This inhibition is thought to occur through the formation of covalent complexes between the enzyme and the 5-FU-substituted tRNA. nih.govnih.gov

The lack of proper tRNA modifications can lead to their destabilization, particularly at elevated temperatures. nih.gov This suggests that the cytotoxicity of 5-FU in some contexts may be enhanced by conditions that stress tRNA stability. nih.gov However, some studies have shown that the replacement of certain modified bases, like pseudouridine and ribothymidine, with 5-fluorouridine in the TψCG loop of tRNA does not impair its ability to stimulate the synthesis of guanosine (B1672433) 5'-triphosphate 3'-diphosphate (pppGpp), a key regulator of the stringent response in bacteria. nih.govacs.org This indicates that not all functions of tRNA are equally sensitive to the incorporation of 5-FUTP.

Insertion into Messenger RNA (mRNA)

One of the key consequences of 5-FUTP incorporation into mRNA is the alteration of pre-mRNA splicing. nih.gov In vitro experiments using β-globin mRNA minigene constructs have shown that the presence of 5-FU can alter the splicing process. nih.gov Furthermore, studies in yeast have revealed a global disruption of pre-mRNA splicing, characterized by intron retention in numerous mRNAs. nih.gov The incorporation of 5-FUTP into mRNA has also been suggested to lead to miscoding during protein synthesis. nih.gov

Affinity of RNA Polymerases for this compound

RNA polymerases, the enzymes responsible for transcribing DNA into RNA, can recognize and utilize 5-FUTP as a substrate in place of the natural nucleotide UTP. kinxcdn.comnih.govnih.govscispace.com In vitro studies using isolated rat liver nuclei have shown that when UTP is replaced by an equimolar concentration of 5-FUTP, mammalian RNA polymerases I and II can incorporate the analog into nascent RNA chains. scispace.comcapes.gov.brnih.gov

The incorporation of 5-FUTP can also lead to errors in transcription. For instance, it has been observed that the presence of 5-FUTP can cause the preferential incorporation of guanosine monophosphate (GMP) next to adenosine (B11128) monophosphate (AMP). scispace.comcapes.gov.br This suggests that 5-FUTP can induce base-pairing transformations during transcription. scispace.comcapes.gov.br The affinity of RNA polymerases for 5-FUTP allows for its widespread integration into various RNA species, which is a key initiating step in its cytotoxic mechanism. nih.govnih.gov

Structural and Functional Alterations of RNA Due to this compound Incorporation

The substitution of uracil with 5-fluorouracil in RNA molecules leads to significant structural and functional perturbations. These alterations are a direct consequence of the fluorine atom's presence, which affects the chemical properties of the base and its interactions within the RNA molecule and with other cellular components.

Impairment of RNA Processing and Maturation

A major consequence of 5-FUTP incorporation into RNA is the disruption of normal RNA processing and maturation pathways. nih.govnih.govnih.govnih.gov This is particularly evident in the case of rRNA, where the presence of 5-FU in the pre-rRNA transcript inhibits its cleavage into mature 18S, 5.8S, and 28S rRNAs. nih.govnih.govescholarship.orgnih.govescholarship.orgnih.gov This inhibition is not due to a direct effect on the transcription of the rRNA gene but rather on the processing machinery itself. nih.govnih.gov

The impairment of rRNA processing can be attributed to alterations in the structure of the pre-rRNA, which may prevent the binding of necessary processing factors. nih.gov It has been suggested that the synthesis or activity of trans-acting factors involved in rRNA processing is altered by the presence of 5-FU. nih.gov

Similarly, the incorporation of 5-FUTP into tRNA and pre-mRNA leads to processing defects. nih.govnih.gov In tRNA, this manifests as a failure to perform essential post-transcriptional modifications. nih.govnih.gov In pre-mRNA, it can lead to aberrant splicing, resulting in the production of non-functional or altered proteins. nih.gov Recent research using advanced techniques like nucleic acid isotope labeling coupled mass spectrometry (NAIL-MS) has confirmed that newly synthesized tRNA and rRNA in cells treated with 5-FU exhibit significant hypomodification, particularly in pseudouridine and ribose methylations. nih.gov

Interference with Ribosomal RNA Biogenesis (e.g., pre-rRNA processing)

The incorporation of this compound (FUTP) into ribosomal RNA (rRNA) represents a significant mechanism of its cytotoxic action, primarily through the disruption of ribosome biogenesis (RiBi). nih.gov This interference does not typically affect the transcription of the initial 45S rRNA precursor from ribosomal DNA (rDNA). nih.gov Instead, the primary deficit lies in the subsequent processing and maturation of this precursor into functional 18S, 5.8S, and 28S rRNAs, which are essential components of the small and large ribosomal subunits, respectively. nih.govnih.govescholarship.orgnih.govescholarship.org

Studies in various cell models, including Novikoff hepatoma cells, have demonstrated that the inhibitory effect of 5-fluorouridine (the nucleoside form that is subsequently phosphorylated to FUTP) on rRNA maturation is concentration-dependent. escholarship.orgescholarship.org For instance, at a concentration of 1 x 10⁻⁴ M, the formation of mature 18S and 28S rRNA is completely inhibited, whereas at 1 x 10⁻⁷ M, the effect is not significant. escholarship.orgescholarship.org This suggests that a critical threshold of FUTP incorporation into the 45S pre-rRNA is necessary to disrupt the intricate series of cleavage and modification events required for maturation. escholarship.orgescholarship.org

The mechanism of this inhibition is direct; precursor rRNA synthesized in the presence of FUTP is not processed correctly, while precursor rRNA made prior to the introduction of the analogue undergoes normal maturation. escholarship.orgescholarship.org This indicates that the presence of 5-fluorouracil within the rRNA molecule itself is what perturbs the recognition and activity of the processing machinery. The persistence of this inhibition, even after the removal of the drug from the culture medium, underscores the stability of the incorporated analogue within the rRNA and its long-lasting disruptive effects on ribosome production. escholarship.orgescholarship.org The disruption of pre-rRNA maturation can lead to what is known as ribosomal stress, an imbalance between the levels of rRNA and ribosomal proteins, which can trigger downstream cellular stress responses. nih.gov

Table 1: Effect of 5-Fluorouridine on rRNA Maturation

| Concentration of 5-Fluorouridine | Effect on 18S and 28S rRNA Formation | Reference |

|---|---|---|

| 1 x 10⁻⁴ M | Complete inhibition | escholarship.orgescholarship.org |

| 1 x 10⁻⁷ M | No significant effect | escholarship.orgescholarship.org |

Disruption of Transfer RNA Post-Transcriptional Modifications (e.g., pseudouridylation)

The functional integrity of transfer RNA (tRNA) is heavily reliant on a wide array of post-transcriptional modifications. The incorporation of FUTP into tRNA molecules can significantly disrupt these modification processes, with pseudouridylation being a particularly well-documented target. nih.govoup.comnih.govnih.govbiorxiv.org Pseudouridylation, the most common RNA modification, involves the isomerization of uridine to pseudouridine (Ψ), which alters the structural and functional properties of the tRNA. nih.gov

Research indicates that the presence of 5-fluorouracil in a tRNA transcript can inhibit the activity of pseudouridine synthases, the enzymes responsible for this modification. nih.govbiorxiv.org This inhibition is not necessarily due to a simple competitive mechanism. Instead, some pseudouridylases can form stable, possibly covalent, adducts with the 5-FU-containing RNA substrate. nih.gov This sequestration of the enzyme on the "fraudulent" tRNA can lead to its depletion, preventing it from modifying other tRNA molecules. Furthermore, these adducts may be recognized by cellular RNA surveillance pathways, such as the TRAMP/exosome complex, leading to the degradation of the modified, yet non-functional, tRNA. nih.gov

Interestingly, the impact of replacing uridine with 5-fluorouridine can be specific to the particular modification and its role. For example, one study found that substituting pseudouridine and other modified bases with 5-fluorouridine in tRNAPhe did not impair its ability to stimulate the synthesis of guanosine 5'-triphosphate 3'-diphosphate (pppGpp), a key regulator of the stringent response in bacteria. nih.gov This suggests that not all functions of modified nucleosides in tRNA are equally sensitive to the presence of 5-fluorouridine.

Modulation of Messenger RNA Splicing and Stability

The consequences of FUTP incorporation extend to messenger RNA (mRNA), affecting both its splicing and stability. nih.govnih.govnih.govnih.gov Pre-mRNA splicing, the process of removing introns and joining exons to form a mature mRNA, is a precise and complex process that can be disrupted by the presence of 5-fluorouracil in the pre-mRNA transcript. nih.govnih.gov In vitro studies using a human β-globin mRNA minigene have shown that the integration of 5-FU alters pre-mRNA splicing patterns. nih.gov

One proposed mechanism for this disruption involves the small nuclear RNAs (snRNAs) that form the core of the spliceosome. Treatment of HeLa cells with 5-fluorouridine has been shown to decrease the cellular levels of U2 snRNA, a critical component of the U2 small nuclear ribonucleoprotein particle (snRNP) that recognizes the branch point sequence within the intron. nih.gov The reduction in functional U2-snRNP impairs the assembly of active splicing complexes, leading to inefficient or aberrant splicing. nih.gov

Beyond splicing, the stability of mRNA can also be modulated by the incorporation of FUTP. While the relationship between translation and mRNA decay is complex, with translation often protecting mRNA from degradation, certain sequence elements can act as destabilizing factors. cornell.edu The presence of 5-fluorouracil within an mRNA molecule can potentially alter its secondary structure or its interaction with RNA-binding proteins that regulate stability, although the precise mechanisms are still under investigation.

Formation of "Fraudulent RNA" and its Molecular Consequences

The metabolic conversion of 5-fluorouracil to FUTP allows for its widespread incorporation into various classes of RNA, creating what is often termed "fraudulent RNA". nih.govnih.govyoutube.comjenabioscience.com This incorporation is a major contributor to the cytotoxic effects of the drug, with studies showing that the level of 5-FU in RNA can be thousands of times higher than its incorporation into DNA. nih.gov The molecular consequences of this fraudulent RNA are far-reaching, stemming from the altered properties of the RNA molecules themselves.

A key consequence of widespread FUTP incorporation is the formation of "F-ribosomes," ribosomes that contain 5-FU-modified rRNA. nih.gov These altered ribosomes have been shown to induce a form of translational reprogramming, suggesting that they may have altered affinities for certain mRNAs or may function with reduced fidelity. nih.gov This concept of the F-ribosome highlights a novel layer of complexity in the mechanism of 5-FU, where the drug doesn't just inhibit RNA processing but actively creates a new population of functionally distinct macromolecules that contribute to cellular dysfunction. nih.gov Furthermore, in vitro studies have shown that the presence of FUTP can lead to misincorporation of nucleotides during transcription by mammalian RNA polymerases, suggesting that the fraudulent template itself can propagate errors. scispace.comcapes.gov.br

Table 2: Relative Incorporation of 5-Fluorouracil into Nucleic Acids

| Nucleic Acid | Relative Incorporation Level | Consequence | Reference |

|---|---|---|---|

| RNA | High (up to 15,000-fold higher than DNA) | Formation of "fraudulent RNA" and "F-ribosomes", disruption of RNA processing and function | nih.gov |

| DNA | Low | Inhibition of thymidylate synthase, DNA damage | nih.govnih.gov |

Direct and Indirect Effects on Protein Synthesis and Translation Fidelity

The integrity of protein synthesis is critically dependent on the fidelity of the translational machinery, which can be significantly compromised by the incorporation of FUTP into RNA. The effects on protein synthesis are both direct, through the creation of faulty RNA templates and machinery, and indirect, as a downstream consequence of disrupted RNA biogenesis.

The formation of "F-ribosomes" containing 5-FU-modified rRNA is a direct mechanism that can alter the process of translation. nih.gov These F-ribosomes may exhibit altered translational activity, potentially leading to a global or selective decrease in protein synthesis. nih.govdrugdiscoverynews.comnih.gov Moreover, the fidelity of translation can be compromised. Studies using isolated rat liver nuclei have shown that when UTP is replaced by FUTP, there is a preferential incorporation of GMP next to AMP during transcription, a form of base-pair transformation. scispace.comcapes.gov.br If such errors occur during the transcription of mRNA, it would lead to codons being misread by the ribosome, resulting in the synthesis of proteins with incorrect amino acid sequences.

Indirectly, the inhibition of ribosome biogenesis, as detailed in section 3.2.2, leads to a reduction in the total number of functional ribosomes available for protein synthesis. This limitation on the cell's translational capacity can have widespread effects on cellular function and viability. The combined impact of reduced ribosome numbers and the compromised function of the remaining "F-ribosomes" creates a multi-pronged assault on the cell's ability to produce the proteins necessary for its survival and proliferation. nih.gov

Cellular and Subcellular Effects Mediated by 5 Fluorouridine 5 Triphosphate

Impact on Ribosome Biogenesis and Function

The incorporation of 5-FUTP into ribosomal RNA (rRNA), the most abundant RNA species in the cell, has profound consequences for ribosome biogenesis (RiBi) and function. nih.gov While 5-FU does not appear to inhibit the initial transcription of ribosomal DNA (rDNA), it significantly affects the subsequent processing of the pre-rRNA transcript. nih.gov This disruption in rRNA processing can lead to a condition known as ribosomal stress, characterized by an imbalance between the levels of rRNA and ribosomal proteins. nih.gov

This interference with RiBi results in the formation of "fluorinated ribosomes" or "F-ribosomes," which contain 5-FU-modified rRNA. nih.govnih.gov Studies have shown that these F-ribosomes are functional but exhibit altered translational activities. nih.govnih.gov Specifically, they display a selective translational activity towards certain messenger RNAs (mRNAs) based on the characteristics of their 5'-untranslated regions. nih.gov This alteration of ribosome function can lead to a translational reprogramming within the cancer cell. nih.govnih.gov

For instance, research has demonstrated that in colorectal cancer cells treated with 5-FU, the translation of mRNAs encoding proteins involved in transcription regulation and the translational machinery itself is upregulated. nih.gov This includes translation initiation and elongation factors, tRNA maturation factors, and ribosomal proteins. nih.gov This selective translation is thought to be a direct consequence of the altered intrinsic activity of the F-ribosomes. nih.gov

Cellular Growth Inhibition and Proliferation Dynamics

The incorporation of 5-FUTP into RNA is a major contributor to the anti-proliferative activity of 5-FU. nih.gov Studies have consistently shown that 5-FU and its RNA-damaging metabolite, 5-fluorouridine (B13573) (5-FUR), are potent inhibitors of cellular growth in various cancer cell lines. nih.govnih.govaacrjournals.org The inhibition of cell proliferation is often dose-dependent, with higher concentrations of 5-FU leading to greater cytostatic effects. nih.gov

The mechanism of growth inhibition is closely linked to the disruption of RNA metabolism. When 5-FUTP is incorporated into RNA, it interferes with RNA processing and function, ultimately impairing protein synthesis and leading to cell death. patsnap.com This RNA-mediated cytotoxicity is considered more deleterious than the inhibition of new RNA synthesis. nih.gov

The impact on cell proliferation is also reflected in the cell cycle. Treatment with 5-FU can induce cell cycle arrest, often in the G1 or S phase, preventing cells from progressing through the division cycle. nih.govplos.orgnih.gov For example, in smooth muscle cells, 5-FU treatment led to an arrest in the G1 phase, while in colon cancer cell lines, an S-phase arrest was observed. plos.orgnih.gov This cell cycle arrest is a direct consequence of the cellular damage induced by 5-FUTP incorporation into RNA and the subsequent disruption of essential cellular processes.

Table 1: Effect of 5-Fluorouracil (B62378) on Cell Proliferation in Different Cell Lines An interactive table detailing the inhibitory concentrations and effects of 5-FU on various cell lines.

| Cell Line | 50% Growth Inhibitory Concentration (IC50) | Key Findings | Reference |

| WiDr (human colon carcinoma) | 0.7 µM | Most sensitive to 5-FU among the tested lines. | aacrjournals.org |

| IGR3 and M5 (human melanoma) | 1.7 - 5.0 µM | Varied sensitivity to 5-FU. | aacrjournals.org |

| Intestine 407 (human intestine) | 1.7 - 5.0 µM | Varied sensitivity to 5-FU. | aacrjournals.org |

| H35 (rat hepatoma) | 1.7 - 5.0 µM | Varied sensitivity to 5-FU. | aacrjournals.org |

| B16 (murine melanoma) | Moderately sensitive | Less sensitive to the prodrug 5'dFUR. | aacrjournals.org |

| HCT116 (human colon cancer) | 10-50 µM | Clinically relevant concentrations inhibit growth. | biorxiv.org |

| Hep-2 (laryngeal cancer) | 10-100 ng/mL | Dose-dependent decrease in viable cells. | nih.gov |

Induction of Cellular Stress Responses via RNA Dysfunction

The widespread incorporation of 5-FUTP into various RNA species triggers a multifaceted cellular stress response. The primary driver of this stress is the resulting RNA dysfunction. The presence of 5-FU in RNA can alter its structural and functional properties, leading to errors in crucial cellular processes. nih.gov

One of the key stress responses initiated by 5-FUTP-induced RNA damage is ribosomal stress. As mentioned earlier, the disruption of ribosome biogenesis creates an imbalance between rRNA and ribosomal proteins, which can activate stress signaling pathways. nih.gov Specifically, the ribosomal proteins RPL5 and RPL11 can bind to MDM2, preventing the degradation of the tumor suppressor p53. nih.gov The subsequent stabilization and activation of p53 can lead to cell cycle arrest and apoptosis. nih.gov

Furthermore, the incorporation of 5-FUTP into other RNA types, such as transfer RNA (tRNA) and small nuclear RNA (snRNA), also contributes to cellular stress. nih.gov For instance, 5-FU incorporation into tRNA has been shown to inhibit post-transcriptional modifications like pseudouridylation and methylation, which are crucial for proper tRNA function. nih.gov This interference with tRNA maturation can disrupt the fidelity and efficiency of protein translation. researchgate.net The accumulation of damaged and dysfunctional RNA molecules is a significant source of cellular stress, ultimately contributing to the cytotoxic effects of 5-FU. nih.gov

Mechanisms of Unbalanced Growth and Cellular Fate Decisions

The cellular response to 5-FUTP-induced damage is not always immediate cell death. Instead, cells can enter a state of "unbalanced growth," where certain cellular processes, like mass increase, continue despite the inhibition of others, such as DNA replication and cell division. nih.gov This phenomenon is intricately linked to the translational reprogramming induced by F-ribosomes. nih.gov

While global protein synthesis may be slightly decreased by 5-FU treatment, the translation of a specific subset of mRNAs is paradoxically enhanced. nih.govnih.gov These upregulated genes are often involved in critical cellular functions, including transcription regulation and the translational machinery itself. nih.gov This selective translation can alter the cellular landscape, potentially promoting cell survival and even contributing to the development of drug resistance. nih.govnih.gov

The ultimate fate of a cell exposed to 5-FUTP—whether it undergoes apoptosis, enters a state of senescence, or develops resistance—is a complex decision influenced by multiple factors. The translational reprogramming driven by F-ribosomes plays a crucial role in this process by selectively translating mRNAs of survival genes. nih.gov For example, the sustained translation of the IGF-1R mRNA, which encodes a potent cell survival effector, has been shown to promote the survival of colorectal cancer cells treated with 5-FU. nih.gov This suggests that the altered translational landscape created by 5-FUTP incorporation can tip the balance towards cell survival and drug tolerance, a phenomenon described as "cell plasticity." nih.gov

Influence on Gene Expression Profiles and Transcriptional Regulation in Response to 5-Fluorouridine 5'-triphosphate

The incorporation of 5-FUTP into RNA leads to significant alterations in gene expression profiles, affecting both transcription and post-transcriptional regulation. nih.govnih.gov Exposure to 5-FU induces a profound transcriptional reprogramming, leading to changes in the expression of both protein-coding mRNAs and non-coding RNAs like microRNAs (miRNAs). nih.govnih.gov

Studies have shown that 5-FU treatment can selectively regulate the translation of genes involved in DNA replication and gene expression regulation. nih.gov Gene Ontology analysis of translationally regulated genes in 5-FU-treated cells revealed an enrichment of genes involved in transcription and translation. nih.govnih.gov

Furthermore, 5-FU can influence the expression of genes involved in key signaling pathways that control cell proliferation and tumorigenesis, such as the Wnt and integrin signaling pathways. nih.gov The modulation of these pathways can contribute to the complex cellular responses to 5-FU, including the development of resistance. nih.gov

The impact of 5-FUTP on gene expression is not limited to direct effects on transcription. The altered function of F-ribosomes and the dysregulation of miRNA expression can lead to a widespread translational reprogramming, further shaping the cellular proteome in response to the drug. nih.govnih.gov For instance, research has identified specific genes, such as SHISA4, SLC38A6, and LAPTM4A, whose expression levels are strongly associated with the therapeutic response to 5-FU. rocplot.com Additionally, in laryngeal cancer cells, high doses of 5-FU were associated with increased expression of the TYMS gene, which is involved in folate metabolism. nih.gov In colorectal cancer, the expression of the SMAD4 gene, involved in the TGFβ pathway, has been implicated in resistance to 5-FU-based therapy. mdpi.com

Table 2: Genes with Altered Expression in Response to 5-Fluorouracil An interactive table summarizing genes whose expression is affected by 5-FU treatment and their potential role in drug response.

| Gene | Cancer Type | Change in Expression | Implication | Reference |

| Genes in Wnt and integrin signaling pathways | Colorectal Cancer | Upregulated translation | Involved in 5-FU resistance. | nih.gov |

| SHISA4 | Multiple | Associated with treatment outcome | Potential biomarker for 5-FU sensitivity. | rocplot.com |

| SLC38A6 | Multiple | Associated with treatment outcome | Potential biomarker for 5-FU sensitivity. | rocplot.com |

| LAPTM4A | Multiple | Associated with treatment outcome | Potential biomarker for 5-FU sensitivity. | rocplot.com |

| TYMS | Laryngeal Cancer | Increased expression with high dose | Potential role in drug metabolism and response. | nih.gov |

| SMAD4 | Colorectal Cancer | Involved in resistance | Reduced expression associated with higher resistance. | mdpi.com |

| RBP7 | Colorectal Cancer | Higher in resistant tumors | Potential new marker for predicting 5-FU resistance. | frontiersin.org |

Interactions of 5 Fluorouridine 5 Triphosphate with Specific Cellular Machinery

Ribonucleases and RNA Surveillance Pathways (e.g., Exosome-mediated Degradation)

The integrity of cellular RNA is maintained by sophisticated RNA surveillance and degradation pathways. The RNA exosome is a critical multi-protein complex responsible for the degradation and processing of a wide variety of RNAs. Research indicates that the incorporation of FUTP into nascent RNA transcripts interferes with these quality control mechanisms.

Studies in Saccharomyces cerevisiae have shown that treatment with 5-FU leads to the accumulation of polyadenylated fragments of rRNA precursors. nih.gov This suggests that 5-FU, through its conversion to FUTP and subsequent incorporation into RNA, inhibits an exosome-dependent surveillance pathway that would normally degrade these aberrant precursor rRNAs. nih.gov The effect is notably enhanced in cells with defects in the nuclear exoribonuclease Rrp6p, a key catalytic component of the nuclear exosome. nih.gov This finding supports the model where fluorinated rRNA precursors become poor substrates for the exosome, leading to their accumulation and contributing to ribosome biogenesis stress and cytotoxicity.

RNA Polymerases (e.g., RNA Polymerase I, II, III Specificity)

FUTP functions as a fraudulent nucleotide, competing with the natural substrate Uridine (B1682114) 5'-triphosphate (UTP) for incorporation into RNA by RNA polymerases. nih.gov This incorporation is a key initiating event for the downstream cytotoxic effects on RNA metabolism.

RNA Polymerase I and II : Studies using isolated rat liver nuclei have demonstrated that FUTP is readily utilized by both RNA polymerase I (which synthesizes rRNA) and RNA polymerase II (which synthesizes mRNA). capes.gov.br When UTP is replaced by an equimolar concentration of FUTP, significant alterations in transcription occur. For example, a preferential incorporation of GMP next to AMP was observed, and the incorporation of AMP next to the fluorinated uridine was reduced. capes.gov.br These results indicate that FUTP not only serves as a substrate but also causes base-pairing errors and alters the fidelity of transcription by mammalian RNA polymerases I and II. capes.gov.br

The table below summarizes the interaction of FUTP with different RNA polymerases.

Table 1: Interaction of FUTP with RNA Polymerases

| RNA Polymerase | Interaction Type | Outcome of Interaction |

| RNA Polymerase I | Substrate | Incorporation into rRNA, leading to altered transcription fidelity. capes.gov.br |

| RNA Polymerase II | Substrate | Incorporation into mRNA, leading to transcriptional errors and cytotoxicity. capes.gov.br |

| E. coli RNA Polymerase | Substrate | Can replace UTP in transcription, demonstrating its function as a substrate analog. |

Nucleotide Triphosphate Hydrolases

Cellular "house-cleaning" enzymes, such as nucleotide triphosphate hydrolases, are responsible for degrading abnormal or excess nucleotides to prevent their incorporation into nucleic acids. In the context of fluoropyrimidine metabolism, the most relevant activity is directed at the deoxyribose form of the fluorinated nucleotide.

Deoxyuridine triphosphatase (dUTPase) is a key enzyme that hydrolyzes dUTP to dUMP, thereby preventing uracil (B121893) incorporation into DNA. nih.gov Crucially, dUTPase also recognizes the deoxy-metabolite of 5-FU, 5-fluoro-2'-deoxyuridine-5'-triphosphate (FdUTP), as a substrate and hydrolyzes it. nih.govresearchgate.net This action limits the incorporation of the fluorinated nucleotide into DNA. Inhibition of dUTPase has been shown to significantly augment the replication defects and toxicity induced by 5-FU, highlighting the protective role of this enzyme. nih.govaacrjournals.orgresearchgate.net

While dUTPase efficiently hydrolyzes FdUTP, there is a lack of specific evidence describing a prominent hydrolase that targets FUTP (the ribonucleotide form). The broad family of Nudix hydrolases is known to hydrolyze a wide range of aberrant nucleotide substrates, but screening studies have not identified FUTP as a high-affinity physiological substrate for any specific member of this family. nih.govnih.govuni-goettingen.de Pharmacokinetic models describe the intracellular concentration of FUTP as being governed by its synthesis from 5-FU and its elimination, which is likely dominated by incorporation into RNA rather than direct hydrolysis. nih.gov Therefore, the primary enzymatic defense via hydrolysis in fluoropyrimidine metabolism is focused on preventing DNA contamination (via dUTPase on FdUTP) rather than RNA contamination. nih.govresearchgate.net

Enzymes Involved in RNA Methylation and Modification (e.g., TRMT2A, Cbf5p)

The incorporation of FUTP into RNA creates a fraudulent substrate that can profoundly disrupt the function of RNA-modifying enzymes.

RNA Methyltransferases : A striking example is the interaction with tRNA methyltransferase 2A (TRMT2A), the enzyme responsible for methylating uridine at position 54 (m5U54) in tRNA. The catalytic mechanism of this enzyme involves a temporary covalent bond formation with the uracil base. When the enzyme encounters a 5-fluorouridine (B13573) residue in RNA, it can initiate the catalytic cycle and form the covalent bond. However, the high stability of the carbon-fluorine bond prevents the final step of the reaction (fluoride abstraction). This results in the enzyme becoming irreversibly trapped in a covalent complex with the fluorinated RNA. This mechanism, known as "catalytic crosslinking," effectively sequesters and inactivates the enzyme. This interaction has been exploited experimentally with techniques like 'Fluorouracil-Induced-Catalytic-Crosslinking-Sequencing' (FICC-Seq) to identify the specific RNA targets of TRMT2A.

Pseudouridine (B1679824) Synthases : Pseudouridine (Ψ) is the most abundant modified nucleoside in RNA and is synthesized by the isomerization of uridine by pseudouridine synthases (e.g., Cbf5p in yeast). The incorporation of 5-fluorouracil (B62378) into RNA has been shown to inhibit the formation of pseudouridine. This inhibition disrupts the proper modification of spliceosomal RNAs (like U2 snRNA) and other small non-coding RNAs, which can impair their function and assembly into ribonucleoprotein complexes.

The table below summarizes these interactions.

Table 2: Interaction of FUTP with RNA-Modifying Enzymes

| Enzyme | Class | Outcome of Interaction |

| TRMT2A | RNA Methyltransferase | Irreversible covalent crosslinking between the enzyme and FUTP-containing RNA, leading to enzyme inactivation. |

| Cbf5p / Pseudouridine Synthases | RNA Isomerase | Inhibition of pseudouridine synthesis, disrupting the modification and function of snRNAs and other RNAs. |

Analytical and Methodological Approaches in 5 Fluorouridine 5 Triphosphate Research

Quantification of Intracellular 5-Fluorouridine (B13573) 5'-triphosphate and Metabolites

Accurate quantification of 5-FUTP and its related metabolites within cells is fundamental to understanding its mechanism of action. Researchers employ several sophisticated techniques to achieve this, each with its own advantages and limitations.

High-Performance Liquid Chromatography (HPLC) has been a longstanding method for the analysis of 5-Fluorouracil (B62378) (5-FU) and its metabolites, including 5-FUTP. mdpi.comresearchgate.netjfda-online.com These methods typically involve the separation of compounds on a stationary phase, such as a C18 column, followed by detection using an ultraviolet (UV) detector. researchgate.netjfda-online.com The mobile phase composition is optimized to achieve clear separation of the various metabolites. For instance, a mobile phase consisting of potassium dihydrogen phosphate (B84403) and methanol (B129727) has been used effectively. jfda-online.com

Sample preparation is a critical step and often involves solid-phase extraction to isolate the analytes from complex biological matrices like plasma or cell lysates. researchgate.net The validation of HPLC methods is essential and includes assessing parameters such as linearity, accuracy, precision, and the limit of quantification (LOQ). One study reported a linear range of 0.1 to 100 μg/mL for 5-FU, with an LOQ of 0.10 μg/mL in injection solutions and 0.85 μg/mL in human serum. jfda-online.com Another developed method demonstrated good recovery rates, ranging from 90.2% to 108.8% in human serum. jfda-online.com While effective, some HPLC methods may have limitations in sensitivity for detecting the low intracellular concentrations of triphosphorylated metabolites like 5-FUTP. nih.gov

Interactive Data Table: HPLC Method Parameters for 5-FU and Metabolite Quantification

| Parameter | Value/Range | Reference |

|---|---|---|

| Column Type | Nova-park C18 (3.9 × 150 mm, 4.6 μm) | jfda-online.com |

| Mobile Phase | 5 mmol/L KH2PO4 (pH 6.0) – methanol (96:4, v/v) | jfda-online.com |

| Flow Rate | 1.0 mL/min | jfda-online.com |

| Detection Wavelength | 254 nm | jfda-online.com |

| Linear Range (5-FU) | 0.1 - 100 μg/mL | jfda-online.com |

| LOQ (5-FU in serum) | 0.85 μg/mL | jfda-online.com |

| Recovery (in serum) | 90.2 - 108.8% | jfda-online.com |

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for quantifying intracellular nucleotides, including 5-FUTP. nih.govuu.nlnih.gov This technique offers significant advantages over HPLC-UV, particularly in its ability to detect very low concentrations of metabolites. uu.nl

Several LC-MS/MS assays have been developed to simultaneously measure 5-FU and its various anabolic metabolites. nih.govnih.gov One such method utilized a porous graphitic carbon column for chromatographic separation and an Orbitrap mass spectrometer for detection, achieving a limit of detection of 150 pg for triphosphate nucleotide metabolites. nih.gov Another study described a validated LC-MS/MS assay for quantifying 5-FUTP, 5-fluoro-2'-deoxyuridine (B1346552) 5'-triphosphate (FdUTP), and 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP) in peripheral blood mononuclear cells (PBMCs). uu.nl This assay demonstrated excellent accuracy and precision, with a validated concentration range for 5-FUTP of 0.488–19.9 nM in PBMC lysate. uu.nl In patient samples, this method was able to measure 5-FUTP amounts up to 3,054 fmol/10^6 PBMCs. uu.nl

The development of these methods requires careful optimization of cell lysis, nucleotide extraction, and chromatographic conditions to separate the analytes from endogenous nucleotides that can cause interference. uu.nl

Interactive Data Table: LC-MS/MS Assay Validation for 5-FU Nucleotides

| Analyte | Concentration Range (nM in PBMC lysate) | Accuracy (% deviation) | Coefficient of Variation (%) | Reference |

|---|---|---|---|---|

| 5-FUTP | 0.488–19.9 | -2.2 to 7.0 | ≤4.9 | uu.nl |

| FdUTP | 1.66–67.7 | -2.2 to 7.0 | ≤4.9 | uu.nl |

| FdUMP | 0.748–30.7 | -2.2 to 7.0 | ≤4.9 | uu.nl |

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful, non-invasive tool for identifying and quantifying fluorinated compounds like 5-FUTP and its metabolites in a single analysis. nih.govrsc.org This technique does not require the separation of compounds, allowing for the direct study of biological samples. nih.gov

¹⁹F NMR has been successfully applied to study 5-FU anabolites in various biological samples, including intracellular extracts from cultured cells, tumor tissues, and RNA. nih.gov The high sensitivity of the ¹⁹F nucleus and its wide chemical shift dispersion provide clear, background-free spectra, as fluorine is virtually absent in biological systems. nih.gov This makes it an ideal method for observing changes in the local chemical environment of the fluorine atom upon incorporation into RNA. nih.gov

Furthermore, NMR is invaluable for studying the structural consequences of 5-FUTP incorporation into RNA. By using ¹⁹F-¹³C spin pairs, researchers can obtain high-resolution structural and dynamic information. nih.gov This approach has been used to clearly delineate helical and non-helical regions in RNA, as well as to distinguish between different types of base pairings. nih.govnih.gov For instance, the chemical shift of the ¹⁹F signal from a base-paired 5-fluorouracil differs significantly between a Watson-Crick and a wobble geometry, providing detailed structural insights. nih.gov

Methodologies for Assessing 5-Fluorouridine 5'-triphosphate Incorporation into RNA (e.g., Radiolabeling, Biochemical Fractionation)

Determining the extent to which 5-FUTP is incorporated into RNA is crucial for understanding its RNA-directed cytotoxicity. Historically, radiolabeling was a primary method for this assessment. nih.gov Studies using radioactively labeled 5-FU, such as [³H]5-FU, allowed for the tracking of its metabolites and their incorporation into nucleic acids. nih.gov Following exposure, total RNA is extracted, and the radioactivity incorporated is measured, often after separation of different RNA species.

Biochemical fractionation techniques are essential for isolating total RNA and separating it into different classes (e.g., ribosomal RNA, messenger RNA, transfer RNA). This is typically achieved through methods like polyacrylamide-agarose gel electrophoresis. nih.gov After separation, techniques like fluorography can be used to visualize and quantify the amount of radiolabeled 5-FU in specific RNA bands. nih.gov

More modern approaches often couple nucleic acid extraction and fractionation with mass spectrometry. nih.govnih.gov After isolating and purifying RNA from cells treated with 5-FU, the RNA is completely degraded into its constituent bases or nucleosides. These can then be analyzed by techniques such as gas chromatography/mass spectrometry (GC/MS) or LC-MS/MS to quantify the amount of 5-fluorouracil or 5-fluorouridine, thereby determining the level of incorporation. nih.govnih.gov One study reported a maximal incorporation into RNA of 1.0 pmol/µg RNA in tumor biopsy specimens. nih.gov

Techniques for Analyzing RNA Integrity and Function Post-5-Fluorouridine 5'-triphosphate Exposure (e.g., RNA sequencing, Splicing Assays)

The incorporation of 5-FUTP into RNA can disrupt its normal processing and function. A variety of molecular biology techniques are used to analyze these effects.

RNA sequencing (RNA-seq) and microarray analyses provide a global view of the transcriptome, allowing researchers to identify widespread changes in gene expression and RNA processing. nih.govnih.gov High-density tiling microarrays have been used to detect splicing defects in a large number of intron-containing mRNAs following 5-FU treatment in eukaryotic models. nih.gov These global approaches can be complemented by more targeted methods like quantitative real-time PCR (qPCR) to validate changes in the expression or splicing of specific genes. nih.gov

Splicing assays are particularly relevant, as the incorporation of 5-FU into pre-mRNA can interfere with the splicing machinery. In vitro splicing assays, using nuclear extracts from cells treated with 5-fluorouridine, have shown that the drug can lead to a significant inhibition of pre-mRNA splicing efficiency. nih.gov These assays typically involve incubating a radiolabeled pre-mRNA substrate with nuclear extracts and analyzing the resulting RNA products by gel electrophoresis to visualize the lariat (B8276320) intermediates and spliced exons. The results can reveal if the inhibition occurs at a specific step in the splicing pathway. nih.gov

Furthermore, the impact of 5-FUTP incorporation on RNA integrity can be assessed by examining the stability and processing of various RNA species, such as ribosomal RNA (rRNA). Northern blotting with specific probes can be used to detect the accumulation of unprocessed rRNA precursors, indicating a disruption in rRNA maturation. nih.govnih.gov

In Vitro Transcription Systems Utilizing this compound

In vitro transcription systems are invaluable tools for producing RNA molecules with specific modifications, including the incorporation of 5-FUTP. nih.govnih.govscispace.com These systems typically use a bacteriophage RNA polymerase, such as T7 RNA polymerase, a linearized DNA template containing the corresponding promoter, and a mixture of the four standard nucleoside triphosphates (ATP, GTP, CTP, and UTP). youtube.com

To generate 5-FU-containing RNA, 5-FUTP is included in the reaction, where it serves as a substrate for the RNA polymerase, replacing UTP at specific positions. nih.govscispace.com Studies have shown that T7 RNA polymerase can efficiently incorporate 5-FUTP into RNA transcripts. nih.govyoutube.com The ability to create these modified RNAs in a controlled manner is particularly useful for structural studies, such as those employing NMR spectroscopy. nih.govnih.gov For these applications, chemo-enzymatic methods have been developed for the synthesis of isotopically labeled 5-FUTP (e.g., ¹³C and ¹⁵N), which can then be incorporated into RNA for detailed structural analysis. nih.gov

The efficiency of incorporation can be modulated, and these systems can be used to investigate the direct effects of 5-FU on transcription fidelity. One study using isolated nuclei demonstrated that when UTP was replaced by 5-FUTP, it led to misincorporation of other nucleotides, suggesting that 5-FUTP can cause base-pairing transformations by mammalian RNA polymerases. scispace.com

Experimental Models for Studying 5 Fluorouridine 5 Triphosphate Effects

Cell Culture Systems: Mammalian and Yeast Models

The study of 5-Fluorouridine (B13573) 5'-triphosphate (5-FUTP) and its effects on cellular processes has been extensively carried out using both mammalian and yeast cell culture systems. These models have been instrumental in elucidating the mechanisms of action of the parent drug, 5-fluorouracil (B62378) (5-FU), and its various metabolites.

Mammalian Cell Culture Models:

In mammalian cells, particularly cancer cell lines, the focus has been on understanding how 5-FUTP contributes to the cytotoxic effects of 5-FU. nih.gov It is now widely accepted that the incorporation of 5-FUTP into RNA is a major contributor to the anti-proliferative activity of 5-FU. nih.gov Studies have shown that the incorporation of 5-FU into RNA can be up to 15,000-fold higher than its incorporation into DNA in various human cell lines. nih.gov This extensive incorporation into RNA disrupts its normal processing and function. nih.govnih.gov

Researchers have utilized various mammalian cell lines, including colorectal and pancreatic cancer cells, to investigate these effects. nih.gov For instance, in human colon carcinoma HT-29 cells grown as multicell tumor spheroids, the metabolism of 5-FU and 5-fluorouridine (FUrd) leading to the formation of 5-FUTP has been studied in detail using 19F and 31P NMR spectroscopy. nih.gov These studies have revealed differences in the metabolic pathways and the effects of modulators like glucosamine (B1671600) on the production of 5-FUTP. nih.gov Furthermore, the use of peripheral blood mononuclear cells (PBMCs) has served as a model to study the intracellular pharmacokinetics of 5-FUTP in patients undergoing capecitabine (B1668275) treatment, a prodrug of 5-FU. nih.govnih.gov

A key finding from studies with mammalian cells is that 5-FUTP incorporation into ribosomal RNA (rRNA), the most abundant RNA species, can create "F-ribosomes." nih.gov These altered ribosomes lead to translational reprogramming, which contributes to the drug's cytotoxic effects and can also induce cell plasticity, potentially leading to relapse. nih.gov

Yeast Models:

The budding yeast, Saccharomyces cerevisiae, has proven to be a powerful model organism for dissecting the specific molecular consequences of 5-FUTP incorporation into RNA. oup.comnih.govnih.gov Yeast models allow for sophisticated genetic and biochemical analyses that are often more challenging in mammalian systems. oup.comnih.gov

In yeast, 5-FU is metabolized to 5-FUTP and incorporated into various RNA species. oup.com This misincorporation has been shown to inhibit the function of several enzymes responsible for tRNA modifications. oup.comnih.gov For example, the methyltransferase Trm2 is irreversibly inhibited when it attempts to methylate a 5-FU-containing tRNA, leading to the formation of a covalent tRNA-Trm2 complex. oup.com

Recent research using yeast has demonstrated that the incorporation of 5-FUTP into tRNA can trigger its degradation, particularly when certain tRNA methylations are absent. nih.gov Specifically, in yeast mutants lacking the tRNA methyltransferases Trm4 and Trm8, fluoropyrimidine treatment strongly enhances the decay of hypomodified tRNAVal(AAC) via the exonuclease Xrn1. nih.gov This highlights a specific RNA quality control pathway that is activated by the presence of 5-FUTP in tRNA.

The table below summarizes key findings from studies using mammalian and yeast cell culture models:

| Model System | Key Findings | References |

| Mammalian Cell Lines (e.g., Colorectal, Pancreatic Cancer) | High levels of 5-FUTP incorporation into RNA, leading to disrupted RNA processing and function. Formation of "F-ribosomes" and translational reprogramming. | nih.govnih.gov |

| Human Colon Carcinoma HT-29 Spheroids | Detailed kinetic measurements of 5-FUTP formation from 5-FU and FUrd, and modulation by glucosamine. | nih.gov |

| Peripheral Blood Mononuclear Cells (PBMCs) | Used to study the intracellular pharmacokinetics of 5-FUTP in patients. | nih.govnih.gov |

| Saccharomyces cerevisiae (Yeast) | Elucidation of specific molecular consequences of 5-FUTP incorporation into RNA, including inhibition of tRNA modification enzymes and triggering of tRNA decay pathways. | oup.comnih.govnih.gov |

Genetic and Biochemical Perturbation Models to Elucidate 5-Fluorouridine 5'-triphosphate Pathways

To unravel the intricate cellular pathways affected by this compound (5-FUTP), researchers employ a variety of genetic and biochemical perturbation models. These models are crucial for identifying the specific molecular targets of 5-FUTP and understanding the mechanisms of resistance to its parent drug, 5-fluorouracil (5-FU).

Genetic Perturbation Models:

Genetic perturbation, primarily through the use of mutant strains, has been particularly insightful in yeast models. By deleting or overexpressing specific genes, scientists can assess how these changes impact the cell's sensitivity to 5-FU and, by extension, the effects of 5-FUTP.

A significant area of investigation has been the role of genes involved in tRNA modification. Studies in Saccharomyces cerevisiae have shown that mutants lacking certain tRNA modification enzymes exhibit increased sensitivity to 5-FU. oup.com For instance, the deletion of genes encoding the methyltransferases Trm4 and Trm8, which are responsible for specific tRNA methylations, leads to enhanced degradation of tRNA containing incorporated 5-FUTP. nih.gov This genetic approach has been instrumental in identifying the tRNA decay pathway involving the exonuclease Xrn1 as a key mediator of fluoropyrimidine cytotoxicity in these mutant backgrounds. nih.gov

Genome-wide screens of yeast deletion mutants have also been performed to identify genes whose absence confers hypersensitivity or resistance to 5-FU. mdpi.com These screens have implicated genes involved in dNTP metabolism, mitochondrial function, and membrane transport in the cellular response to 5-FU. mdpi.com Such large-scale genetic analyses provide a broad overview of the cellular processes that are perturbed by fluoropyrimidines.

Biochemical Perturbation Models:

Biochemical perturbation models often involve the use of specific inhibitors or the analysis of enzyme activities in vitro and in vivo. These approaches complement genetic studies by providing direct evidence of molecular interactions.

Regarding 5-FUTP, biochemical studies have focused on its incorporation into RNA and the subsequent consequences. In vitro transcription assays using isolated nuclei have been employed to study the effect of 5-FUTP on RNA synthesis by RNA polymerases. capes.gov.br These experiments have shown that the presence of 5-FUTP can alter the fidelity of transcription. capes.gov.br

Furthermore, biochemical analyses have been crucial in demonstrating the inhibition of tRNA modification enzymes by 5-FUTP-containing RNA. oup.com The formation of a covalent complex between the methyltransferase Trm2 and 5-FU-containing tRNA was identified through biochemical methods, providing a clear mechanism for enzyme inhibition. oup.com

The table below summarizes examples of genetic and biochemical perturbation models used to study 5-FUTP pathways:

| Model Type | Example | Key Insights | References |

| Genetic Perturbation (Yeast) | Deletion of tRNA methyltransferase genes (e.g., TRM4, TRM8) | Reveals the role of tRNA modification in mitigating 5-FUTP toxicity and identifies tRNA decay pathways. | nih.gov |

| Genetic Perturbation (Yeast) | Genome-wide deletion mutant screens | Identifies a broad range of cellular processes involved in the response to 5-FU, including dNTP metabolism and mitochondrial function. | mdpi.com |

| Genetic Perturbation (Fission Yeast) | Mutants in heterochromatin assembly pathways | Links 5-FU sensitivity to the integrity of chromatin structure. | mdpi.com |

| Biochemical Perturbation (In Vitro) | In vitro transcription assays with isolated nuclei | Demonstrates that 5-FUTP can alter the fidelity of RNA synthesis. | capes.gov.br |

| Biochemical Perturbation (In Vitro/In Vivo) | Analysis of tRNA modification enzyme activity | Shows direct inhibition of enzymes like Trm2 by 5-FUTP-containing RNA. | oup.com |

Comparative Studies with Other Fluoropyrimidine Metabolites

5-FUTP vs. FdUMP and FdUTP:

The central paradigm of fluoropyrimidine action involves a dual attack on both RNA and DNA metabolism. nih.gov

5-FUTP and RNA-Directed Effects: 5-FUTP is incorporated into all classes of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). nih.govnih.gov This incorporation disrupts RNA processing and function. nih.govnih.gov For instance, it can interfere with pre-mRNA splicing, tRNA modification, and ribosome biogenesis. nih.govnih.gov The creation of "F-ribosomes" through the integration of 5-FUTP into rRNA can lead to altered protein synthesis. nih.gov

FdUMP, FdUTP, and DNA-Directed Effects: In contrast, FdUMP and FdUTP primarily affect DNA synthesis and integrity. nih.govacs.org FdUMP is a potent inhibitor of thymidylate synthase (TS), a critical enzyme for the de novo synthesis of thymidine (B127349) nucleotides. nih.govacs.org This inhibition leads to a depletion of the deoxythymidine triphosphate (dTTP) pool, which is necessary for DNA replication and repair. acs.org FdUTP can be misincorporated into DNA in place of dTTP, leading to DNA damage and fragmentation. nih.govnih.gov

For a long time, the inhibition of TS by FdUMP was considered the primary mechanism of 5-FU's cytotoxicity. nih.gov However, more recent evidence strongly suggests that the RNA-directed effects of 5-FUTP are a major, if not the dominant, contributor to the anti-cancer activity of 5-FU. nih.govdrugdiscoverynews.com

Experimental Evidence from Comparative Studies:

Several experimental approaches have been used to dissect the relative contributions of these metabolites:

Uridine (B1682114) Rescue Experiments: In cell culture, supplementing the medium with uridine can reverse the cytotoxic effects of 5-FU that are mediated by RNA damage. nih.gov Uridine competes with 5-FU for conversion to their respective uridine nucleotide forms, thereby reducing the incorporation of 5-FUTP into RNA. nih.gov The observation that uridine rescue can significantly alleviate 5-FU-induced cell death supports a critical role for 5-FUTP. nih.gov

Metabolite Profiling: Advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allow for the quantification of intracellular concentrations of 5-FU metabolites. nih.gov Studies in peripheral blood mononuclear cells (PBMCs) from patients treated with capecitabine (a 5-FU prodrug) have shown that 5-FUTP is present at significantly higher concentrations than FdUTP and FdUMP, which were often below the limit of detection. nih.gov This suggests that the RNA-directed pathway is highly active.

Comparative Metabolism of 5-FU and 5-Fluorouridine (FUrd): Studies using human colon cancer spheroids have compared the metabolism of 5-FU and FUrd. nih.gov These experiments, often employing NMR spectroscopy, have revealed both qualitative and quantitative differences in the formation of 5-FUTP and other metabolites from these two precursors, providing insights into the regulation of these metabolic pathways. nih.gov

The following table provides a comparative overview of the key fluoropyrimidine metabolites:

| Metabolite | Primary Target | Mechanism of Action | Key Experimental Observations | References |

| This compound (5-FUTP) | RNA | Incorporation into various RNA species, leading to disruption of RNA processing, function, and translation. | High intracellular concentrations; cytotoxicity reversed by uridine rescue. | nih.govnih.gov |

| 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP) | Thymidylate Synthase (TS) | Potent inhibition of TS, leading to depletion of dTTP and inhibition of DNA synthesis. | Forms a stable inhibitory complex with TS. | nih.govacs.org |

| 5-fluoro-2'-deoxyuridine 5'-triphosphate (FdUTP) | DNA | Misincorporation into DNA, causing DNA damage and fragmentation. | Often found at lower intracellular concentrations compared to 5-FUTP. | nih.govnih.gov |

常见问题

Q. What are the primary mechanisms by which FUTP exerts cytotoxicity in cancer cells?

FUTP, a metabolite of 5-fluorouracil (5-FU), induces cytotoxicity via two main pathways:

- RNA incorporation : FUTP is incorporated into RNA during transcription, disrupting ribosomal RNA processing and impairing RNA function, leading to defective protein synthesis .

- Enzyme inhibition : Indirectly, FUTP contributes to thymidylate synthase (TS) inhibition by depleting cellular thymidine pools via the 5-FU metabolic pathway . Methodological Insight: To study these mechanisms, researchers use RNA sequencing to identify misincorporated FUTP sites and fluorometric assays to quantify TS inhibition .

Q. How can FUTP levels be quantified in cellular models?

- High-Performance Liquid Chromatography (HPLC) : Separates FUTP from other nucleotides using ion-pair reverse-phase chromatography. Retention time and UV absorption at 254 nm are key identifiers .

- Nuclear Magnetic Resonance (NMR) : P and H NMR distinguish FUTP’s phosphate groups and ribose protons, respectively. For example, P NMR peaks appear at δ −9.78 (α-phosphate), −13.87 (β-phosphate), and −24.92 (γ-phosphate) .

- Mass Spectrometry (MS) : High-resolution FAB-MS confirms molecular weight (e.g., CH_{14FNOP, calculated 501.9591) .

Q. Which enzymes are critical for FUTP biosynthesis in vivo?

- Uridine-cytidine kinase (UCK) : Phosphorylates 5-fluorouridine (FUR) to FUTP precursors (FUMP, FUDP) .

- Cytidine deaminase : Converts 5-FU prodrugs (e.g., capecitabine) into intermediates like 5'-DFUR, which are further metabolized to FUTP . Note: Enzyme activity varies across species; cynomolgus monkeys and humans share similar cytidine deaminase activity, unlike rats .

Advanced Research Questions

Q. How can experimental design address contradictions in FUTP’s role in drug resistance?

- Hypothesis : Resistance arises from differential expression of metabolic enzymes (e.g., cytidine deaminase) or RNA repair proteins (e.g., uracil DNA glycosylase).

- Approach :

Compare FUTP incorporation levels in resistant vs. sensitive cell lines using H-labeled FUTP .

Perform RNA immunoprecipitation (RIP) to identify RNA-binding proteins that recognize FUTP-misincorporated transcripts .

Validate using CRISPR knockouts of candidate resistance genes (e.g., UCK, cytidine deaminase) .

- Data Interpretation : Contradictions may reflect tissue-specific enzyme activity or compensatory DNA repair pathways .

Q. What experimental strategies optimize FUTP synthesis for in vitro studies?

- Chemical Synthesis :

- Reagents : 5-Fluorouridine, trimethylphosphate, Proton Sponge® (to stabilize reactive intermediates) .

- Purification : Use Sephadex DEAE A-25 columns with TEAB gradients (0–0.65 M) and HPLC with NHHCO/acetonitrile gradients .

- Yield Optimization : Adjust reaction temperature (50°C) and drying time (10–20 h) to prevent hydrolysis of labile triphosphate groups .

Q. How do researchers reconcile discrepancies in FUTP’s antitumor efficacy across cancer types?

- Key Variables :

- TS Expression : High TS activity in diffuse-type gastric cancer correlates with resistance to 5-FU but sensitivity to FUTP’s RNA-directed toxicity .

- Thymidine Kinase (TK) Activity : Low TK activity in diffuse-type cancers limits FdUMP synthesis, shifting 5-FU metabolism toward FUTP .

- Methodology :

- Use RNAi to silence TS or TK and measure FUTP/FdUMP ratios via LC-MS .

- Correlate clinical outcomes with FUTP levels in tumor biopsies using immunohistochemistry for RNA damage markers .

Key Recommendations for Future Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。